1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine
Description
1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with a 5-chlorothiophene methyl group at position 1 and an amine group at position 4. Its molecular formula is C₉H₉ClN₄S, with a molecular weight of 240.71 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active pyrazole derivatives, particularly in kinase inhibition and cytokine modulation .
Properties
Molecular Formula |
C8H8ClN3S |
|---|---|
Molecular Weight |
213.69 g/mol |
IUPAC Name |
1-[(5-chlorothiophen-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C8H8ClN3S/c9-8-1-6(5-13-8)3-12-4-7(10)2-11-12/h1-2,4-5H,3,10H2 |
InChI Key |
FFQPJSIMNJMKSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CN2C=C(C=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 5-chlorothiophene-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Thiophene vs. Benzyl/Pyridine Substituents : The 5-chlorothiophene group in the target compound is more electron-deficient than a chlorobenzyl group () but less polar than pyridine (). This balance may optimize membrane permeability while maintaining target engagement .
- Amine Position : Moving the amine from position 4 (target compound) to position 3 () disrupts hydrogen-bonding networks critical for activity in TNF-α inhibitors, as shown in .
- Trifluoromethyl vs. Chlorine : Ceapin-A7’s trifluoromethyl groups () increase lipophilicity and metabolic resistance compared to the target compound’s chlorine, which offers moderate electronegativity .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Calculated using Molinspiration.
- Lipophilicity : The target compound’s LogP (2.1) is ideal for blood-brain barrier penetration, unlike Ceapin-A7’s higher LogP (4.8), which limits aqueous solubility .
- Solubility : The pyridine analog () shows superior solubility due to its basic nitrogen, whereas the target compound’s thiophene slightly reduces polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
